

Fap-IN-2 for PET/SPECT Imaging: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

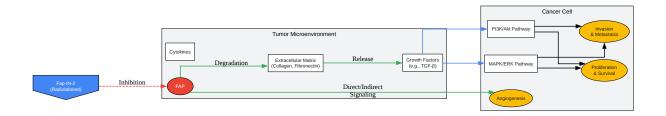
Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for both diagnostic imaging and therapeutic applications. **Fap-IN-2** is a quinoline-based, isonitrile-containing inhibitor of FAP designed for radiolabeling with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging.[3][4] This document provides detailed application notes and protocols for the use of **Fap-IN-2** in preclinical research settings.

FAP Signaling Pathway

Fibroblast Activation Protein (FAP) plays a crucial role in remodeling the extracellular matrix, which in turn influences several downstream signaling pathways that promote tumor growth, invasion, and angiogenesis. The diagram below illustrates a simplified overview of the FAP-mediated signaling cascade.





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Caption: Simplified FAP signaling pathway in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and in vivo biodistribution of 99mTc-labeled isonitrile-containing FAP inhibitors, which are analogues of **Fap-IN-2**.[3]

Table 1: In Vitro Binding Affinity

Compound	IC50 (nM) vs. FAP	Kd (nM)
CN-C5-FAPI	2.8 ± 0.5	3.5 ± 0.6
CN-PEG4-FAPI	4.2 ± 0.7	5.1 ± 0.8

Data represents the mean ± standard deviation.[3]

Table 2: Biodistribution in U87MG Tumor-Bearing Mice (%ID/g)



Organ	[99mTc][Tc-(CN-C5- FAPI)6]+ (1h p.i.)	[99mTc][Tc-(CN- PEG4-FAPI)6]+ (1h p.i.)	[99mTc][Tc-(CN- PEG4-FAPI)6]+ + Blocker (1h p.i.)
Blood	0.85 ± 0.12	0.65 ± 0.09	0.52 ± 0.07
Heart	0.42 ± 0.06	0.31 ± 0.04	0.25 ± 0.03
Lung	1.15 ± 0.16	0.88 ± 0.12	0.71 ± 0.10
Liver	3.21 ± 0.45	2.54 ± 0.36	2.11 ± 0.30
Spleen	0.33 ± 0.05	0.26 ± 0.04	0.21 ± 0.03
Kidney	15.23 ± 2.13	12.98 ± 1.20	10.55 ± 1.48
Muscle	0.25 ± 0.04	0.19 ± 0.03	0.16 ± 0.02
Bone	0.65 ± 0.09	0.51 ± 0.07	0.42 ± 0.06
Tumor	1.34 ± 0.13	8.05 ± 1.48	1.21 ± 0.17

Data represents the mean ± standard deviation of the percentage of injected dose per gram of tissue (%ID/g) at 1 hour post-injection (p.i.). The blocking study was conducted by co-injecting a surplus of unlabeled FAPI.[3]

Experimental Protocols Radiolabeling of Fap-IN-2 with 99mTc

This protocol is adapted from the labeling of isonitrile-containing FAP inhibitors.[3]

Materials:

- Fap-IN-2 precursor
- Sodium pertechnetate ([99mTc]NaTcO4) from a 99Mo/99mTc generator
- Stannous chloride (SnCl2) solution
- Tricine



- Ethylenediamine-N,N'-diacetic acid (EDDA)
- Saline solution (0.9% NaCl)
- C18 Sep-Pak cartridge
- Ethanol
- Water for injection
- Reaction vial (10 mL)
- · Heating block or water bath

Procedure:

- In a sterile reaction vial, dissolve the **Fap-IN-2** precursor in a small volume of saline.
- Add the required amounts of Tricine and EDDA to the vial.
- Add the stannous chloride solution to the vial.
- Elute the [99mTc]NaTcO4 from the 99Mo/99mTc generator with saline.
- Add the desired amount of [99mTc]NaTcO4 (e.g., 370-740 MBq) to the reaction vial.
- Incubate the reaction mixture at 100°C for 20 minutes.
- Allow the vial to cool to room temperature.
- Purify the 99mTc-Fap-IN-2 using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
- Wash the cartridge with water to remove hydrophilic impurities.
- Elute the final product with ethanol and dilute with saline for injection.
- Determine the radiochemical purity using radio-HPLC or ITLC.



In Vitro Cell Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of Fap-IN-2.

Materials:

- FAP-positive cells (e.g., U87MG human glioblastoma cells)
- FAP-negative cells (as a control)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 99mTc-Fap-IN-2
- Unlabeled Fap-IN-2 (for competition)
- Binding buffer (e.g., PBS with 1% BSA)
- Gamma counter
- · 24-well plates

Procedure:

- Seed FAP-positive cells in 24-well plates and allow them to adhere overnight.
- Wash the cells with binding buffer.
- Add a constant concentration of 99mTc-Fap-IN-2 to each well.
- Add increasing concentrations of unlabeled Fap-IN-2 to the wells.
- Incubate the plates at 4°C for 1 hour.
- Wash the cells three times with cold binding buffer to remove unbound radioactivity.
- Lyse the cells with a suitable lysis buffer (e.g., 1M NaOH).
- Collect the cell lysates and measure the radioactivity in a gamma counter.



- Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
- Determine the IC50 value by non-linear regression analysis.

In Vivo SPECT Imaging in a Xenograft Mouse Model

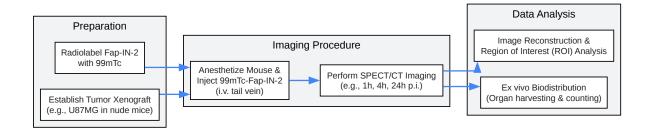
This protocol outlines the procedure for SPECT imaging of tumor-bearing mice.

Materials:

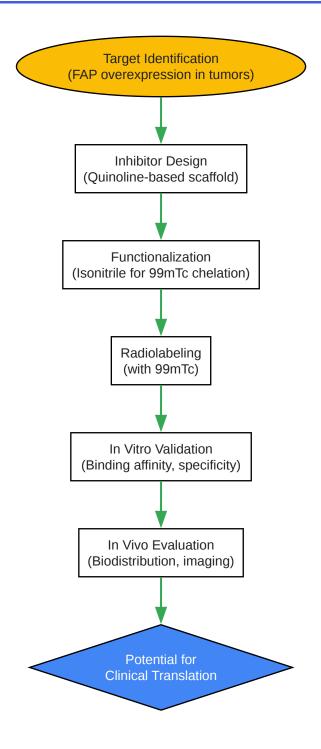
- Tumor-bearing mice (e.g., BALB/c nude mice with U87MG xenografts)
- 99mTc-**Fap-IN-2** (sterile solution)
- Animal anesthesia (e.g., isoflurane)
- SPECT/CT scanner
- Syringes and needles for injection

Experimental Workflow:









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